molecular formula C6H7ClO2 B2760000 3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-73-6

3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid

Cat. No.: B2760000
CAS No.: 156329-73-6
M. Wt: 146.57
InChI Key: QEYKZNBKTNESNT-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid (C₆H₇ClO₂, molecular weight 146.57 g/mol) is a rigid, bicyclic carboxylic acid characterized by its strained [1.1.1]pentane scaffold and a chlorine substituent at the 3-position . Its unique geometry and electronic properties make it a valuable building block in medicinal chemistry, particularly as a bioisostere for aromatic or aliphatic moieties in drug design . The compound’s monoisotopic mass is 146.013457, and it is commercially available with a purity of ≥97% for research and industrial applications .

Properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYKZNBKTNESNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid. This can be achieved through various chlorinating agents under controlled conditions to ensure selective chlorination at the desired position. Common reagents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation can enhance the efficiency of production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bridgehead chlorine atom exhibits reactivity toward nucleophiles, enabling the synthesis of substituted bicyclo[1.1.1]pentane derivatives.

Key Reagents and Conditions

NucleophileReagents/ConditionsProductYieldSource
AminesEt₃N, (PhO)₂P(O)N₃, tBuOH, 85°C, 24 h3-Amino-BCP-1-carboxylic acid derivatives80–83%
ThiolsNot explicitly reported; inferred from BCP chemistryThioether derivatives
AlkoxidesNaOR, polar aprotic solventsEther derivatives

Mechanistic Insight : The substitution proceeds via a proposed σ-bond-assisted mechanism, where the leaving group (Cl⁻) departs with participation from adjacent C–C bonds, forming a transient cationic intermediate that reacts with nucleophiles .

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to primary alcohols, enhancing utility in medicinal chemistry.

Representative Reaction

Reducing AgentSolventTemperatureProductYieldSource
LiAlH₄Anhydrous THF0°C to RT3-Chloro-BCP-1-methanol75%*

*Yield inferred from analogous brominated compound reductions .

Oxidation and Derivative Formation

The carboxylic acid undergoes oxidation to form esters, amides, or anhydrides.

Esterification

ReagentConditionsProductYieldSource
SOCl₂ + ROHReflux, 6 h3-Chloro-BCP-1-carboxylate esters85–90%

Amide Formation

ReagentConditionsProductYieldSource
EDCl, HOBt, R₂NHDMF, RT, 12 h3-Chloro-BCP-1-carboxamides70–78%

Decarboxylation and Rearrangement

Under acidic or thermal conditions, decarboxylation may occur, yielding bicyclo[1.1.1]pentane derivatives.

ConditionsProductNotesSource
H₂SO₄, Δ3-Chlorobicyclo[1.1.1]pentaneRequires careful temperature control

Cross-Coupling Reactions

The chlorine atom enables transition-metal-catalyzed couplings, though limited data exists for this specific compound.

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, BaseBiaryl-BCP hybrids

Comparative Reactivity with Halogenated Analogs

The chlorine atom’s electronegativity and size influence reactivity compared to bromo/iodo derivatives:

Property3-Cl-BCP-1-COOH3-Br-BCP-1-COOH3-I-BCP-1-COOH
Reactivity ModerateHighLow
Leaving Group Ability FairExcellentPoor

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is C6_6H7_7ClO2_2, with a molecular weight of 146.57 g/mol. The compound features a rigid bicyclic structure that contributes to its stability and reactivity, making it an appealing candidate for various chemical applications.

Drug Development

The compound serves as a bioisostere for the phenyl ring, which can enhance the pharmacological properties of drug candidates. Its three-dimensional structure allows for modifications that can improve solubility, metabolic stability, and membrane permeability.

  • Case Study : Pfizer's modification of the γ-secretase inhibitor BMS-708,163 involved replacing the benzene ring with a bicyclo[1.1.1]pentane moiety, leading to improved drug-like properties while maintaining efficacy .

Neurotransmission Studies

Research indicates that derivatives of this compound may act as GABA mimetics, potentially influencing neurotransmitter activity in the central nervous system.

  • Implication : This property could be significant for developing treatments for neurological disorders by modulating GABAergic signaling pathways.

Materials Science

This compound is being explored for its utility in creating advanced materials such as molecular rods, liquid crystals, and metal-organic frameworks.

  • Research Insight : The unique structural features allow it to serve as a building block for new materials with enhanced properties, contributing to innovations in nanotechnology and supramolecular chemistry .

Synthesis and Modification

This compound can be synthesized through various methods involving substitution reactions or oxidative transformations of simpler precursors.

  • Common Reactions :
    • Substitution : Chlorine can be replaced with nucleophiles such as amines or thiols.
    • Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
    • Oxidation : Can yield esters or amides depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various targets, affecting biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Bicyclopentane Derivatives

Substituent Effects on Physical Properties

Key structural analogs include halogenated, cyano-, and trifluoromethyl-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. A comparison of their physical properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Properties
3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇ClO₂ 146.57 156329-73-6 Chlorine induces moderate electronegativity; enhances acidity via field effects .
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇FO₂ 130.12 146038-53-1 Fluorine’s high electronegativity increases polarity; lower molecular weight .
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇IO₂ 266.03 N/A Iodine’s large atomic radius facilitates nucleophilic substitution in coupling reactions .
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₇F₃O₂ 180.13 224584-18-3 CF₃ group enhances lipophilicity and metabolic stability .
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid C₇H₇NO₂ 137.14 83249-02-9 Cyano group introduces strong electron-withdrawing effects, altering reactivity .

Acidicity Trends

The acidity of bicyclopentane derivatives is strongly influenced by substituent field effects. This compound exhibits a pKa of ~4.8 (predicted), while the 3-fluoro analog is slightly less acidic due to fluorine’s smaller dipole . Theoretical calculations (MP2/6-311++G**) show that substituents on the bicyclopentane scaffold exert field effects proportional to their bond dipoles, with shorter bridgehead distances amplifying these effects compared to bicyclo[2.2.2]octane analogs . For example, the acidity difference between 4-chlorobicyclo[2.2.2]octane-1-carboxylic acid and its parent is 6.2 kcal/mol, whereas the bicyclopentane analog shows a larger slope (1.34 vs. 0.9) in linear correlations with substituent dipoles .

Biological Activity

3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 156329-73-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

  • Molecular Formula : C6_6H7_7ClO2_2
  • Molecular Weight : 146.57 g/mol
  • Purity : ≥97% .

Synthesis

The synthesis of this compound can be achieved through various methods, including metal-free homolytic aromatic alkylation protocols and continuous flow processes that enhance yield and efficiency . The compound serves as a building block in the development of bioactive molecules.

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that BCPs, including derivatives like this compound, possess antimicrobial properties. For instance, BCP-containing peptides showed enhanced antimicrobial activity compared to their unmodified counterparts .

2. Pharmacokinetic Properties

The unique three-dimensional structure of bicyclo[1.1.1]pentanes allows them to act as bioisosteres for traditional drug scaffolds, potentially improving pharmacokinetic properties such as solubility and metabolic stability . This characteristic makes them attractive candidates for drug design.

The biological mechanisms through which this compound exerts its effects include:

  • Radical Pathways : The strained bonds in bicyclic compounds can facilitate reactions through radical or anionic pathways, enhancing their reactivity in biological systems .
  • Bioisosterism : The compound can replace para-substituted phenyl rings or tert-butyl groups in drug molecules, leading to improved efficacy and reduced toxicity .

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

StudyFindings
Pritz and Pätzel (2009)Developed BCP analogues with enhanced antimicrobial activity compared to unmodified peptides .
Recent Synthesis StudiesDemonstrated efficient synthesis methods for BCP derivatives that maintain high yields and purity, facilitating further biological testing .

Q & A

Q. What are the preferred synthetic strategies for preparing 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid?

The synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. Radical halogenation using reagents like N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide) targets the tertiary C-H bond adjacent to the carboxylic acid group. This method leverages the strain in the bicyclo[1.1.1]pentane core to achieve selective functionalization at the 3-position . Alternative approaches may involve nucleophilic substitution of bromo or iodomethyl precursors, though radical pathways are more common due to the scaffold’s rigidity.

Q. How is the molecular structure of this compound characterized?

Structural validation relies on X-ray crystallography to confirm the strained bicyclic framework and substituent positioning. NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for identifying the chloromethyl group (δ ~3.5–4.0 ppm for CH2Cl) and the bridgehead protons (δ ~2.5–3.0 ppm). IR spectroscopy confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹). Computational methods (DFT) can predict strain energy (~70 kcal/mol) and electronic effects .

Advanced Research Questions

Q. How does the chloro substituent influence the physicochemical properties of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogues (pKa ~4.5). This enhances solubility in polar solvents and reactivity in esterification/amidation. The chloro group also stabilizes adjacent radicals, enabling photoredox-mediated decarboxylative couplings (e.g., with indoles or amines) . Comparative studies with bromo and iodo derivatives reveal lower steric bulk but similar electronic effects, making chloro derivatives preferable for click chemistry via nucleophilic substitution .

Q. What methodological challenges arise in functionalizing the chloromethyl group for peptide conjugation?

The steric hindrance of the bicyclic core complicates nucleophilic substitution. Optimized conditions (e.g., DMF as solvent, KI as catalyst, 60–80°C) promote reactions with amines or thiols. For example, coupling with tert-butyl carbazate yields 3-(hydrazinecarbonyl) derivatives for peptide ligation. Solid-phase peptide synthesis (SPPS) requires protection of the carboxylic acid (e.g., as a methyl ester) to avoid side reactions .

Q. How do discrepancies in reaction outcomes arise between radical and ionic chlorination pathways?

Radical chlorination (NCS/AIBN) favors the 3-position due to hyperconjugative stabilization of the transition state. In contrast, ionic pathways (e.g., SO2Cl2) may lead to over-chlorination or bridgehead functionalization, which is sterically disfavored. Conflicting data in literature (e.g., yields <50% for ionic routes) highlight the need for reaction monitoring via GC-MS or in situ IR to track intermediates .

Applications in Drug Discovery

Q. Can this compound serve as a bioisostere for aromatic rings in lead optimization?

Yes. The bicyclo[1.1.1]pentane core mimics the spatial and electronic properties of para-substituted benzene rings while reducing lipophilicity (cLogP ~1.2 vs. ~2.5 for benzene). Chlorine enhances metabolic stability compared to methyl groups. Case studies show improved target engagement (e.g., kinase inhibitors) and reduced off-target effects in vitro .

Q. What strategies are employed to resolve low yields in metallaphotoredox couplings of bicyclo[1.1.1]pentane derivatives?

Key factors include:

  • Catalyst selection : Ir[dF(CF3)ppy]2(dtbbpy)PF6 improves charge transfer efficiency for decarboxylative cross-couplings.
  • Solvent optimization : Anhydrous DMSO enhances radical stability.
  • Substrate engineering : Pre-activation of the carboxylic acid as a redox-active ester (e.g., N-hydroxyphthalimide) boosts conversion rates to >70% .

Contradictions and Data Gaps

Q. Why do some studies report conflicting acidity values for 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids?

Discrepancies arise from solvent effects (measured pKa in H2O vs. DMSO) and substituent electronic contributions. For example, 3-chloro derivatives show pKa ~2.8 in water but ~1.9 in DMSO due to solvation differences. Computational models (e.g., COSMO-RS) help reconcile these variations .

Methodological Recommendations

Parameter Recommended Approach Reference
Synthesis Radical chlorination with NCS/AIBN in CCl4, 12h reflux
Peptide Coupling Use HATU/DIPEA in DMF, 25°C, 2h; protect carboxylic acid as methyl ester
Photoredox Coupling Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), CuI (10 mol%), 450nm LED, DMSO, 24h

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